molecular formula C24H24N4O8S B11615063 6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B11615063
M. Wt: 528.5 g/mol
InChI Key: QADRJBXRBBLTFW-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid is a complex organic compound that features a combination of aromatic rings, thiazole, and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazole ring, the introduction of the hydrazone functionality, and the coupling of the aromatic rings. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazone Functionality: This step often involves the reaction of a hydrazine derivative with a carbonyl compound.

    Coupling of Aromatic Rings: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazone functionality.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and as probes for studying biological pathways.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, such compounds can be used in the development of new materials, including polymers, dyes, and electronic materials. Their unique electronic properties can be exploited in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-{(2Z)-[5-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid
  • 6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the spatial arrangement of these groups. This can result in unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H24N4O8S

Molecular Weight

528.5 g/mol

IUPAC Name

6-[(E)-[(Z)-[5-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C24H24N4O8S/c1-4-36-23(33)13-5-8-15(9-6-13)26-18(29)11-17-21(30)27-24(37-17)28-25-12-14-7-10-16(34-2)20(35-3)19(14)22(31)32/h5-10,12,17H,4,11H2,1-3H3,(H,26,29)(H,31,32)(H,27,28,30)/b25-12+

InChI Key

QADRJBXRBBLTFW-BRJLIKDPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N/N=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O)/S2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.